molecular formula C25H20BrP B14596995 Phosphorane, [(4-bromophenyl)methylene]triphenyl- CAS No. 59625-59-1

Phosphorane, [(4-bromophenyl)methylene]triphenyl-

Cat. No.: B14596995
CAS No.: 59625-59-1
M. Wt: 431.3 g/mol
InChI Key: NPKUYFPPFDAUOC-UHFFFAOYSA-N
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Description

Phosphorane, [(4-bromophenyl)methylene]triphenyl-, is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their unique chemical properties and are widely used in organic synthesis, particularly in the Wittig reaction. The compound is characterized by the presence of a phosphorus atom bonded to a methylene group and three phenyl groups, with a 4-bromophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorane, [(4-bromophenyl)methylene]triphenyl-, can be synthesized from the corresponding phosphonium salt. The preparation involves the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction can be represented as follows:

[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]

In this reaction, butyllithium acts as a strong base to deprotonate the phosphonium salt, resulting in the formation of the phosphorane. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of phosphorane, [(4-bromophenyl)methylene]triphenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phosphorane, [(4-bromophenyl)methylene]triphenyl-, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorane to the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Triphenylphosphine oxide is a major product.

    Reduction: Triphenylphosphine is formed.

    Substitution: Various substituted phosphoranes depending on the nucleophile used.

Scientific Research Applications

Phosphorane, [(4-bromophenyl)methylene]triphenyl-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorane, [(4-bromophenyl)methylene]triphenyl-, primarily involves its role as a nucleophile in the Wittig reaction. The compound reacts with carbonyl compounds (aldehydes or ketones) to form alkenes and triphenylphosphine oxide. The reaction proceeds through the formation of a betaine intermediate, followed by the formation of an oxaphosphetane, which then decomposes to yield the final products .

Comparison with Similar Compounds

Phosphorane, [(4-bromophenyl)methylene]triphenyl-, can be compared with other similar compounds such as:

    Methylenetriphenylphosphorane: The parent compound without the bromine substituent.

    (Chloromethylene)triphenylphosphorane: Similar structure with a chlorine substituent instead of bromine.

    Methoxymethylenetriphenylphosphine: Contains a methoxy group instead of a halogen.

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications .

Properties

IUPAC Name

(4-bromophenyl)methylidene-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrP/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKUYFPPFDAUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483150
Record name Phosphorane, [(4-bromophenyl)methylene]triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59625-59-1
Record name Phosphorane, [(4-bromophenyl)methylene]triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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